Triglycerol monostearate

Vue d'ensemble

Description

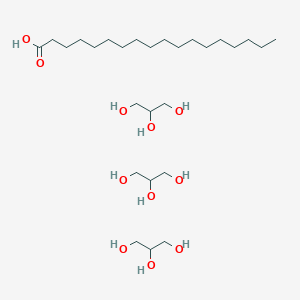

Triglycerol monostearate, also known as polyglyceryl-3 stearate, is a fatty acid derivative and a useful building block . It consists of three molecules of glycerol linked to one molecule of stearic acid by an ester bond .

Synthesis Analysis

Triglycerol monostearate is mainly obtained by the esterification reaction of stearic acid and glycerol . The preparation method includes heating stearic acid and glycerol under appropriate reaction conditions, and adding an acidic catalyst to react to form an esterification product . Another method involves using recovered ditriester as a raw material .Molecular Structure Analysis

The molecular formula of Triglycerol monostearate is C27H54O8 . It consists of three molecules of glycerol linked to one molecule of stearic acid by an ester bond . The structure data file (SDF/MOL File) of Triglycerol monostearate is available for download .Chemical Reactions Analysis

The preparation of Triglycerol monostearate involves an esterification reaction of stearic acid and glycerol . The chemical equilibrium for the preparation of glycerol monostearate (GMS) from glycerol carbonate (GC) and stearic acid (SA) was investigated .Physical And Chemical Properties Analysis

Triglycerol monostearate is a white to light yellow solid . It is soluble in alcohols and organic solvents, but insoluble in water . It has certain grease characteristics, good lubricity, and moisture retention .Applications De Recherche Scientifique

Pharmaceutical Applications

Triglycerol monostearate is a type of solid lipid that has significant roles in the pharmaceutical industry . It is used in drug targeting and controlled drug delivery as release rate modifiers, solubilizers, stabilizers, and permeation enhancers for improved biopharmaceutical performance of drugs .

Cosmetics and Personal Care

This compound is widely used in the cosmetics and personal care industries . It is less toxic, edible, and biodegradable, making it a safe and effective ingredient in various products .

Food Industry

Triglycerol monostearate is recognized as safe by the USA Food and Drug Administration and is used as an emulsifier in the food industry . For example, it is used in baked goods and ice cream .

Treatment of Respiratory Infections

It is used to prepare chylomicron mimics nanovesicles which are used in the treatment of prophylaxis or respiratory infections, i.e., caused by MERS COV (Covid-19) .

Localized Drug Delivery Systems

Triglycerol monostearate has been used in the development of localized drug delivery systems. For example, it has been used to create a self-assembled hydrogel that releases the immunosuppressive drug tacrolimus in response to proteolytic enzymes that are overexpressed during inflammation .

On-demand Drug Delivery

A poly (lactic-co-glycolic acid) (PLGA)/TG-18 nanoparticle/hydrogel composite has been developed for the on-demand delivery of drugs based on the severity of rheumatoid arthritis . The drugs can be rapidly released upon exposure to the RA-related enzymes .

Industrial Applications

Triglycerol monostearate is also used in various other industries like paint, leather, agriculture, microfluidics, and oil industries .

Catalytic Amination Reactions

Glycerol, also known as propane-1,2,3-triol, is used in catalytic amination reactions . It is used in the production of 1,2-propanediol (1,2-PDO) and 1,3 -propanediol (1,3-PDO) through glycerol hydrogenolysis .

Mécanisme D'action

Target of Action

Octadecanoic acid–propane-1,2,3-triol (1/3), also known as Triglycerol monostearate or octadecanoic acid;propane-1,2,3-triol, is a type of solid lipid . Solid lipids have significant roles in various fields, like pharmaceuticals, cosmetics, food, and more . They are used in drug targeting and controlled drug delivery as release rate modifiers, solubilizers, stabilizers, and permeation enhancers for improved biopharmaceutical performance of drugs .

Mode of Action

The compound interacts with its targets to modify the release rate, solubilize, stabilize, and enhance the permeation of drugs . This interaction results in improved biopharmaceutical performance of drugs .

Biochemical Pathways

The compound is involved in the formation of chylomicron mimics nanovesicles, which are used in the treatment of prophylaxis or respiratory infections . It is also involved in the synthesis of amines .

Pharmacokinetics

Solid lipids like this compound are known to improve the bioavailability of drugs by modifying their release rate, solubilizing them, stabilizing them, and enhancing their permeation .

Result of Action

The result of the compound’s action is the improved biopharmaceutical performance of drugs . This is achieved through the modification of the drug’s release rate, solubilization, stabilization, and enhancement of permeation .

Action Environment

The action of the compound can be influenced by environmental factors. For example, the compound is a type of solid lipid that remains solid at ambient temperature . This property can influence its action, efficacy, and stability.

Orientations Futures

Recent studies have used Triglycerol monostearate in the development of inflammation-responsive hydrogels for the treatment of rheumatoid arthritis . These studies suggest that such hydrogels are a promising drug delivery system for on-demand drug release, which may contribute to the promotion of rheumatoid arthritis therapy in clinics .

Propriétés

IUPAC Name |

octadecanoic acid;propane-1,2,3-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2.3C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3*4-1-3(6)2-5/h2-17H2,1H3,(H,19,20);3*3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORDLAVTARQWKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H60O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60949643 | |

| Record name | Octadecanoic acid--propane-1,2,3-triol (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octadecanoic acid--propane-1,2,3-triol (1/3) | |

CAS RN |

26855-43-6 | |

| Record name | Octadecanoic acid--propane-1,2,3-triol (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

A: While TGMS has various applications, the research papers primarily focus on its use as a biomaterial in drug delivery systems. Its ability to form hydrogels makes it suitable for encapsulating and controllably releasing drugs, particularly for targeted therapies. [, , , , , , , ]

A: Studies show that TGMS-based hydrogels can be designed to be enzyme-responsive. For instance, they can incorporate linkers cleavable by Matrix Metalloproteinases (MMPs), enzymes often overexpressed in inflammatory diseases like Rheumatoid Arthritis. This allows for on-demand drug release at the targeted site, enhancing efficacy and potentially reducing side effects. [, , , , ]

A: Research demonstrates the potential of TGMS-based nanoparticles and hydrogels for targeted delivery of anti-inflammatory drugs like Dexamethasone to arthritic joints. The enzyme-responsive nature of these systems, triggered by the high MMP levels in inflamed joints, allows for localized drug release, improving therapeutic efficacy while minimizing systemic exposure. [, , , ]

A: TGMS shows promise in treating other conditions requiring localized drug delivery. For example, researchers are investigating its use in promoting the survival of transplanted adult spinal cord tissue by enabling controlled release of immunosuppressants like Tacrolimus, minimizing systemic side effects. [, ]

A: Yes, studies demonstrate the feasibility of monitoring TGMS-based drug delivery using near-infrared (NIR) dyes. By co-encapsulating an NIR dye with the drug, researchers can track the hydrogel deposit and correlate the dye release with the drug release in vivo, providing a non-invasive way to monitor treatment progress. []

A: Although specific spectroscopic data isn't provided in the papers, TGMS, a glycerol monoesterified with stearic acid, possesses both hydrophilic (glycerol) and hydrophobic (stearic acid) regions. This amphiphilic nature enables self-assembly into various structures like micelles and hydrogels, crucial for encapsulating and releasing drugs. [, , , ]

A: Research indicates that TGMS can be combined with other materials to optimize drug delivery systems. For example, combining TGMS with Polyethylene Glycol (PEG) enhances the biocompatibility and circulation time of the resulting nanoparticles, improving their ability to evade the immune system and reach the target site. [, ]

A: One study explores the use of TGMS in a slow-release selenium fertilizer. Although the specific mechanism isn't detailed, incorporating TGMS likely helps control the release of selenium, improving its uptake by plants and potentially minimizing environmental leaching. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2843384.png)

![3-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2843386.png)

![Ethyl 4-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate](/img/structure/B2843394.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2843395.png)

![N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2843400.png)

![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2843401.png)

![4-bromo-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2843402.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2843406.png)